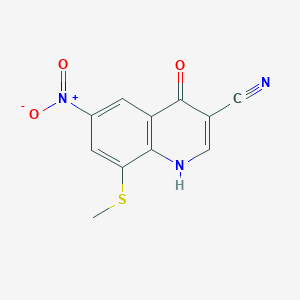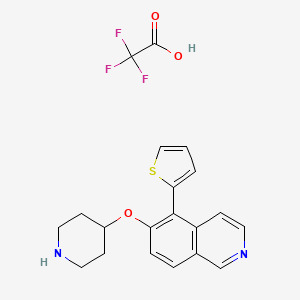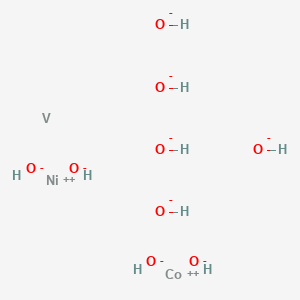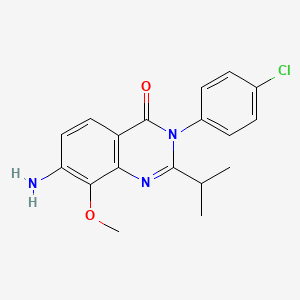![molecular formula C12H6F6N2O4S4 B12611479 2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] CAS No. 648432-37-5](/img/structure/B12611479.png)
2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a disulfide bridge linking two pyridine rings, each substituted with a trifluoromethanesulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The disulfide bridge is formed through oxidative coupling of thiol intermediates. Common reagents used in the synthesis include trifluoromethanesulfonyl chloride, pyridine derivatives, and oxidizing agents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] involves its ability to interact with various molecular targets through its functional groups. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The trifluoromethanesulfonyl groups can participate in electrophilic reactions, modifying biomolecules and affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Used in early discovery research for its unique chemical properties.
Eigenschaften
CAS-Nummer |
648432-37-5 |
|---|---|
Molekularformel |
C12H6F6N2O4S4 |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
5-(trifluoromethylsulfonyl)-2-[[5-(trifluoromethylsulfonyl)pyridin-2-yl]disulfanyl]pyridine |
InChI |
InChI=1S/C12H6F6N2O4S4/c13-11(14,15)27(21,22)7-1-3-9(19-5-7)25-26-10-4-2-8(6-20-10)28(23,24)12(16,17)18/h1-6H |
InChI-Schlüssel |
GZIRBLCYGCYEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)SSC2=NC=C(C=C2)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)



![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)

![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
